4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H18F2N6O2S and its molecular weight is 468.48. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activities
A study conducted by Ilić et al. (2011) explored derivatives of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy, which have shown inhibitory effects on the proliferation of endothelial and tumor cells. This suggests potential antiproliferative activities relevant to cancer research (Ilić et al., 2011).
Structural and Synthesis Studies
Aggarwal et al. (2019) conducted a study on the synthesis and structural analysis of derivatives related to the compound . Their research provides valuable insights into the molecular structure and potential applications in drug design and medicinal chemistry (Aggarwal et al., 2019).
Potential Anti-HIV and CDK2 Inhibitors
Research by Makki et al. (2014) on fluorine-substituted 1,2,4-triazinones, closely related to the compound , showed promise as potential anti-HIV-1 and CDK2 inhibitors. This indicates potential applications in HIV treatment and cancer therapy (Makki et al., 2014).
Anticonvulsant Activity
Kelley et al. (1995) synthesized derivatives of 1,2,4-triazolo[4,3-a]pyrazines and tested them for anticonvulsant activity, indicating potential use in treating seizure disorders (Kelley et al., 1995).
Anxiolytic Properties in Rodents and Primates
A study by Atack et al. (2006) on TPA023, a compound structurally similar to the compound of interest, showed selective anxiolytic properties in rodents and primates without causing sedation. This suggests potential applications in treating anxiety disorders (Atack et al., 2006).
Properties
IUPAC Name |
4-fluoro-N-[2-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N6O2S/c23-15-3-1-14(2-4-15)22(32)25-12-11-19-28-27-18-9-10-21(29-30(18)19)33-13-20(31)26-17-7-5-16(24)6-8-17/h1-10H,11-13H2,(H,25,32)(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYODIBPGNVSNLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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